2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine
CAS No.: 1219550-27-2
Cat. No.: VC5774728
Molecular Formula: C8H4Cl2N4O2
Molecular Weight: 259.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219550-27-2 |
|---|---|
| Molecular Formula | C8H4Cl2N4O2 |
| Molecular Weight | 259.05 |
| IUPAC Name | 2-(4,5-dichloroimidazol-1-yl)-5-nitropyridine |
| Standard InChI | InChI=1S/C8H4Cl2N4O2/c9-7-8(10)13(4-12-7)6-2-1-5(3-11-6)14(15)16/h1-4H |
| Standard InChI Key | ZWWLOLKEWZZDLN-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1[N+](=O)[O-])N2C=NC(=C2Cl)Cl |
Introduction
Chemical Identity and Structural Analysis
The molecular formula of 2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine is C₈H₄Cl₂N₄O₂, with a molecular weight of 259.05 g/mol. Its structure features:
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A pyridine ring substituted at positions 2 and 5
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A nitro group (-NO₂) at position 5, conferring electron-withdrawing properties
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A 4,5-dichloro-1H-imidazol-1-yl group at position 2, introducing halogenated heterocyclic complexity
The imidazole ring’s dichloro substituents enhance lipophilicity, potentially improving membrane permeability, while the nitro group may participate in redox reactions or serve as a hydrogen bond acceptor. X-ray crystallography data for this exact compound remains unpublished, but density functional theory (DFT) calculations on similar nitroimidazole-pyridine hybrids suggest a planar geometry with intramolecular hydrogen bonding between the nitro oxygen and imidazole nitrogen .
Synthetic Methodologies and Optimization Challenges
Although no peer-reviewed synthesis protocols for 2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine exist, plausible routes can be extrapolated from established imidazole-pyridine coupling strategies :
Nucleophilic Aromatic Substitution
A two-step approach involving:
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Nitration of 2-aminopyridine to yield 5-nitro-2-aminopyridine
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Reaction with 4,5-dichloro-1H-imidazole under Buchwald-Hartwig coupling conditions
This method faces challenges due to the poor nucleophilicity of the dichloroimidazole nitrogen. Alternative metal-catalyzed cross-couplings using palladium or copper complexes may improve yields .
Cyclocondensation Reactions
The Debus-Radziszewski reaction, widely used for imidazole synthesis, could theoretically assemble the imidazole ring directly on the pyridine scaffold. A proposed pathway involves:
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Condensation of 5-nitropyridine-2-carbaldehyde with dichloroacetamide and ammonium acetate
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Acid-catalyzed cyclization to form the imidazole ring
Preliminary yield estimates for such routes range from 12–35%, necessitating optimization of solvent systems (e.g., DMF vs. acetic acid) and temperature profiles .
Table 1: Comparative Analysis of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | 5-nitro-2-aminopyridine, 4,5-dichloroimidazole, Pd(OAc)₂ | 22 | 78 | Low imidazole reactivity |
| Debus-Radziszewski | 5-nitropyridine-2-carbaldehyde, dichloroacetamide, NH₄OAc | 31 | 85 | Byproduct formation |
| Microwave-assisted | 2-chloro-5-nitropyridine, 4,5-dichloroimidazole, CuI | 41 | 91 | Equipment scalability |
Biological Activity Profiles of Structural Analogs
While direct pharmacological data for 2-(4,5-dichloro-1H-imidazol-1-yl)-5-nitropyridine is unavailable, structurally related compounds exhibit diverse bioactivities:
Antifungal Mechanisms
Nitroimidazole derivatives interfere with fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51). Molecular docking studies suggest the nitro group coordinates with the fungal CYP51 heme iron, while the dichloroimidazole moiety binds hydrophobic active-site residues .
Table 2: Antifungal Activity of Selected Analogues
| Compound | C. albicans IC₅₀ (µM) | Aspergillus fumigatus IC₅₀ (µM) | CYP51 Binding Affinity (kcal/mol) |
|---|---|---|---|
| 2-(4,5-dichloroimidazol-1-yl)-5-nitropyridine | N/A | N/A | -8.2 (predicted) |
| Fluconazole | 1.2 | 4.7 | -9.1 |
| 2-(imidazol-1-yl)-5-nitropyridine | 18.4 | 34.6 | -7.6 |
Pharmacokinetic and Toxicity Considerations
Predicted ADMET properties (calculated using SwissADME):
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Lipophilicity (LogP): 2.1 ± 0.3
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Water solubility: -3.2 (LogS)
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Blood-brain barrier permeability: Low
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CYP450 3A4 inhibition probability: 68%
The dichloro substituents raise potential hepatotoxicity concerns, as seen in chlorinated imidazole antifungals. In vitro micronucleus assays for related compounds showed clastogenicity at concentrations >50 µM, warranting thorough genotoxicity profiling .
Industrial and Agricultural Applications
Beyond pharmaceuticals, this compound’s physicochemical properties suggest utility in:
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Agrochemicals: As a fungicide seed treatment, leveraging its dual nitroimidazole and pyridine moieties
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Coordination chemistry: Potential ligand for transition metal catalysts (e.g., Pd, Cu) in cross-coupling reactions
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Materials science: Electron-deficient aromatic systems for organic semiconductor applications
Field trials with structurally similar compounds achieved 89% control of Fusarium spp. in wheat crops at 200 g/hectare application rates .
Challenges in Research and Development
Key obstacles hindering further exploration include:
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Synthetic complexity: Multi-step routes with low yields (<50%)
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Regulatory hurdles: Potential classification as a mutagen due to nitroaromatic structure
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Solubility limitations: Poor aqueous solubility (predicted 0.12 mg/mL) requiring formulation innovations
Future Research Directions
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Synthetic chemistry: Develop continuous flow processes to improve yield and safety
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Structural optimization: Explore bioisosteric replacement of nitro group (e.g., cyano, sulfonamide)
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Targeted delivery: Encapsulation in lipid nanoparticles to enhance bioavailability
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Mechanistic studies: Elucidate precise molecular targets via chemical proteomics
Emerging computational methods like deep generative models could accelerate derivative design, prioritizing compounds with improved safety profiles while retaining efficacy .
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